Product packaging for 2-Ethoxy-5-methyl-6H-1,3-thiazine(Cat. No.:CAS No. 85559-16-6)

2-Ethoxy-5-methyl-6H-1,3-thiazine

Cat. No.: B15436941
CAS No.: 85559-16-6
M. Wt: 157.24 g/mol
InChI Key: IFDAGLBAPWQAMW-UHFFFAOYSA-N
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Description

2-Ethoxy-5-methyl-6H-1,3-thiazine (CAS 85559-16-6) is a chemical compound with the molecular formula C 7 H 11 NOS and a molecular weight of 157.23 g/mol . This 1,3-thiazine derivative features an ethoxy group at the 2-position and a methyl group at the 5-position of the heterocyclic ring system. The compound's calculated physical properties include a polar surface area of 46.89 Ų and a logP value of 1.47, indicating moderate lipophilicity . As a building block in organic synthesis, this compound serves as a versatile precursor for the development of more complex molecules, particularly in medicinal chemistry and materials science research. Researchers utilize this 1,3-thiazine core structure to create compound libraries for biological screening and to explore structure-activity relationships in drug discovery programs. The compound is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper laboratory safety protocols should be observed when handling this material. For comprehensive product specifications and handling information, please contact our scientific support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NOS B15436941 2-Ethoxy-5-methyl-6H-1,3-thiazine CAS No. 85559-16-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85559-16-6

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

2-ethoxy-5-methyl-6H-1,3-thiazine

InChI

InChI=1S/C7H11NOS/c1-3-9-7-8-4-6(2)5-10-7/h4H,3,5H2,1-2H3

InChI Key

IFDAGLBAPWQAMW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(CS1)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Ethoxy 5 Methyl 6h 1,3 Thiazine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-Ethoxy-5-methyl-6H-1,3-thiazine (I) reveals several plausible disconnection points, guiding the strategic development of synthetic routes. The most logical disconnections of the 1,3-thiazine ring involve breaking the N1-C2 and C6-S1 bonds or the N1-C6 and C2-S1 bonds.

A primary strategy involves disconnecting the imino-ether functionality and the C4-C5 bond. This leads to two key fragments: a C4 building block and a thioamide or equivalent synthon. A common and effective approach for constructing the 1,3-thiazine ring is the condensation of a suitable three-carbon electrophile with a one-carbon nitrogen-sulfur nucleophile. Following this logic, the target molecule can be disconnected into O-ethyl thiocarbamate (II) and a four-carbon unsaturated aldehyde, such as 3-methyl-2-butenal (B57294) (III). This approach is attractive due to the commercial availability and reactivity of these types of precursors.

Figure 1: Retrosynthetic Disconnection of this compound
Retrosynthetic pathway showing the disconnection of the target molecule into simpler precursors.A proposed retrosynthetic pathway for this compound (I) leading to key precursors O-ethyl thiocarbamate (II) and 3-methyl-2-butenal (III).

Precursor Synthesis and Reactivity Profiles

The success of any synthetic strategy hinges on the availability and reactivity of its precursors. Based on the retrosynthetic analysis, the key precursors for this compound are an ethoxy-substituted thioamide equivalent and a methylated four-carbon α,β-unsaturated electrophile.

O-ethyl thiocarbamate: This precursor provides the N-C-S backbone required for the thiazine (B8601807) ring. It can be synthesized through various methods, though it is not as commonly used as thiourea (B124793) or simple thioamides. Its reactivity is characterized by the nucleophilicity of the sulfur atom and the nitrogen atom, which can participate in cyclization reactions.

3-Methyl-2-butenal and Related Electrophiles: This precursor provides the C4-C5-C6 carbon framework. Its reactivity is dominated by the electrophilic carbon of the aldehyde and the β-carbon of the unsaturated system, making it susceptible to Michael addition followed by condensation.

Alternative precursors could be employed in different synthetic strategies. For instance, in metal-catalyzed approaches, a precursor containing an alkyne moiety, such as an N-(butynyl)thiourea derivative, would be required to facilitate the cyclization. nih.govacs.org

Precursor TypeSpecific ExampleRole in Synthesis
N-C-S NucleophileThioureaProvides the N1-C2(S)-N3 fragment for condensation reactions. nih.govresearchgate.net
N-C-S NucleophileO-ethyl thiocarbamateProvides the C(OEt)-N-C(S) fragment.
C3 Electrophileα,β-Unsaturated AldehydeProvides the C4-C5-C6 fragment for condensation.
C3 Electrophile3-Mercaptopropionic AcidUsed in three-component reactions to form the S-C6-C5 fragment. nih.gov
Alkyne PrecursorN-alkynyl thioureaSubstrate for gold-catalyzed intramolecular cyclization. nih.govresearchgate.net

Direct Cyclization Approaches to the 6H-1,3-Thiazine Ring System

The construction of the 6H-1,3-thiazine ring is the key step in the synthesis of the target molecule. Several direct cyclization methodologies can be employed, ranging from classical condensation reactions to modern metal-catalyzed and electrochemical methods.

Condensation reactions are a cornerstone of heterocyclic synthesis and represent a primary route to the 1,3-thiazine core. pharmacophorejournal.com A general and widely applicable method involves the reaction of a compound containing an N-C-S linkage, such as thiourea or a thioamide, with a 1,3-dielectrophilic species. researchgate.net

For the synthesis of this compound, a plausible pathway involves the acid- or base-catalyzed reaction of O-ethyl thiocarbamate with a suitable four-carbon α,β-unsaturated aldehyde or ketone. The mechanism likely proceeds via an initial Michael addition of the sulfur atom to the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, leading to a heterocyclic intermediate. Subsequent dehydration affords the final 6H-1,3-thiazine ring. The use of thiourea in condensation with chalcones is a well-established method for creating related thiazine structures. researchgate.net Similarly, one-pot three-component condensations involving an amine, an aldehyde, and 3-mercaptopropionic acid have proven effective for synthesizing 1,3-thiazinane-4-one derivatives, which are structurally related. nih.gov

Cycloaddition reactions offer a powerful and convergent approach to constructing cyclic systems. A [4+2] cycloaddition (Diels-Alder type reaction) could theoretically be employed to form the 6H-1,3-thiazine ring. This would involve the reaction of a 1-thia-3-azadiene (the 4π component) with a suitable dienophile (the 2π component).

The regioselectivity of such reactions is a critical consideration, governed by the electronic properties of the substituents on both the diene and dienophile. nih.gov According to frontier molecular orbital (FMO) theory, the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the reaction's feasibility and outcome. For inverse-electron-demand Diels-Alder reactions, electron-rich dienophiles react preferentially with electron-poor dienes. nih.gov The substituents on the 1-thia-3-azadiene and the dienophile would need to be carefully chosen to control the regiochemical outcome and yield the desired 2-ethoxy-5-methyl substitution pattern. While well-established for other heterocyclic systems, the application of [4+2] cycloadditions to the direct synthesis of simple 1,3-thiazines is less common in the literature compared to condensation methods.

Modern synthetic chemistry has seen a surge in the use of metal catalysts to achieve efficient and selective transformations. Gold catalysis, in particular, has emerged as a powerful tool for the synthesis of various heterocyclic compounds. nih.govacs.orgnih.gov A notable development is the gold-catalyzed intramolecular cyclization of thiourea derivatives containing an alkyne moiety to form 1,3-thiazines. nih.govresearchgate.net

This methodology offers excellent yields and short reaction times with low catalyst loading. acs.org The proposed mechanism involves the coordination of the gold catalyst to the alkyne, which activates it towards nucleophilic attack. An intramolecular attack by the sulfur atom of the thiourea onto the activated triple bond initiates the cyclization. A final protodeauration step regenerates the catalyst and releases the 1,3-thiazine product. nih.govacs.org To apply this method to the synthesis of this compound, a custom precursor such as an N-(4-methylpent-2-yn-1-yl)-O-ethylthiocarbamate would be required. The regioselectivity of the cyclization would be a key factor to control.

CatalystSubstrateConditionsYieldReference
[AuCl(IPr)]/AgOTfN-allyl-N'-(but-2-ynyl)thioureaToluene, r.t., 15 min99% researchgate.net
[AuCl(IPr)]/AgOTfN-(but-2-ynyl)-N'-phenylthioureaToluene, r.t., 15 min99% researchgate.net
[AuCl(IPr)]/AgOTfN-(but-2-ynyl)-N'-(4-methoxyphenyl)thioureaToluene, r.t., 20 min99% researchgate.net

Electrochemical synthesis represents a green and sustainable alternative to traditional chemical methods, often avoiding harsh reagents and reaction conditions. This technique utilizes an electric current to drive oxidation or reduction reactions that can trigger the formation of chemical bonds. While the electrochemical synthesis of 1,3-thiazines is not extensively documented, the principles can be applied from related heterocyclic systems.

For instance, the electrochemical synthesis of thiazole-based scaffolds has been reported. nih.gov A plausible electrochemical approach for this compound could involve the anodic oxidation or cathodic reduction of a suitably designed open-chain precursor. Anodic oxidation could facilitate an intramolecular cyclization by generating a radical cation or dication on a sulfur-containing precursor, which is then trapped by a nitrogen nucleophile. Conversely, cathodic reduction could generate a radical anion to initiate a similar cyclization cascade. This methodology offers a novel and environmentally friendly avenue for the synthesis of the thiazine core, though significant research would be required to develop a specific and efficient protocol.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact and improve efficiency. These approaches offer significant advantages over traditional methods, including reduced reaction times, higher yields, and the use of less hazardous substances.

Solvent-Free Methods

Performing chemical reactions without a solvent offers numerous benefits, such as reduced waste, lower costs, and simplified purification processes. In the realm of thiazine synthesis, solvent-free conditions have been explored for related structures. For instance, the one-pot synthesis of 3-alkyl-4-methyl-2-phenylimino-2,3-dihydrothiazoles has been successfully achieved by reacting phenylisothiocyanate, primary alkylamines, and 2-chloro-1,3-dicarbonyl compounds under solvent-free conditions. researchgate.net This approach not only simplifies the reaction setup but also often leads to the formation of cleaner products. While a specific solvent-free synthesis for this compound is not extensively documented, the success with analogous structures suggests its high potential. A hypothetical solvent-free approach for the target compound could involve the direct condensation of appropriate precursors under thermal or mechanochemical (ball-milling) conditions.

A comparative study on the synthesis of 2-mercapto-5,6-dihydro-4H-1,3-thiazines highlighted that a solvent-free reaction at room temperature could yield the desired product, although the efficiency might be lower compared to solvent-based systems. nih.gov This underscores the need for careful optimization of solvent-free conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating, shorter reaction times, and often improved yields compared to conventional heating methods. nih.gov The application of microwave-assisted synthesis has been reported for various thiazine and thiazolopyrimidine derivatives. For example, the synthesis of highly substituted 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives was significantly improved by using microwave irradiation, which reduced the reaction time from 48 hours to a much shorter duration while increasing the yield. clockss.org

In another study, the microwave-assisted synthesis of thiazolopyrimidine derivatives resulted in a 17–23% increase in reaction yields compared to conventional methods, with a significant reduction in reaction times. nih.gov While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the literature, the successful application to structurally similar compounds strongly supports its feasibility. A potential microwave-assisted synthesis could involve the reaction of appropriate precursors in a suitable solvent under controlled microwave irradiation, leading to a more efficient and sustainable process.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Related Thiazolopyrimidine

MethodReaction TimeYield (%)Reference
Conventional Heating48 h~30% clockss.org
Microwave-AssistedAppropriate time89% clockss.org

Ultrasound-Assisted Synthesis

Ultrasound irradiation utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which can significantly accelerate chemical reactions. nih.gov This technique has been successfully employed in the synthesis of various heterocyclic compounds, including thiazole (B1198619) and thiazine derivatives. researchgate.net

A notable example is the ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] researchgate.netnih.govrsc.orgdiazaphosphole-6-carboxylates, which share a structural similarity with the target compound. nih.govrsc.org In this study, the use of ultrasonic irradiation in the presence of a catalyst led to high yields of the desired products in a short timeframe. nih.govrsc.org The researchers found that ultrasound provided a significant advantage over silent (non-ultrasound) reactions, which either gave no product or very low yields. nih.gov

The benefits of ultrasound-assisted synthesis, such as increased reaction rates, higher yields, and milder reaction conditions, make it an attractive green alternative for the synthesis of this compound.

Optimization of Reaction Conditions and Yield Enhancement

To maximize the efficiency of any synthetic protocol, a thorough optimization of reaction conditions is crucial. This involves systematically varying parameters such as solvents, catalysts, temperature, and reaction time to identify the optimal settings for product formation.

In the synthesis of a related thiazolo[2,3-e] researchgate.netnih.govrsc.orgdiazaphosphole derivative, a detailed optimization study was conducted. nih.gov Initially, catalyst-free and solventless conditions at different temperatures yielded no product. nih.gov The use of various solvents and catalysts was then explored.

Table 2: Optimization of Reaction Conditions for a Related Thiazole Derivative

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)Reference
1--25100 nih.gov
2--60100 nih.gov
3DMF-60515 nih.gov
4Pyridine-60518 nih.gov
5DCMK2CO360525 nih.gov
6DCMDBU60535 nih.gov
7DCMEt3N60555 nih.gov
8BenzeneK2CO360530 nih.gov
9BenzeneDBU60540 nih.gov
10BenzeneEt3N60560 nih.gov
11TolueneK2CO360532 nih.gov
12TolueneDBU60545 nih.gov
13TolueneEt3N60565 nih.gov
14DioxaneK2CO360535 nih.gov
15DioxaneDBU60550 nih.gov
16DioxaneEt3N60570 nih.gov
17THFK2CO360540 nih.gov
18THFDBU60555 nih.gov
19THFEt3N60575 nih.gov
20THFEt3N (2.0 mmol)60575 nih.gov
21THFEt3N601078 nih.gov

As shown in the table, the combination of THF as a solvent and triethylamine (B128534) (Et3N) as a catalyst at 60 °C provided the optimal yield. nih.gov Further increasing the catalyst amount did not improve the yield, while extending the reaction time led to a slight increase. nih.gov This systematic approach to optimization is directly applicable to enhancing the yield of this compound.

Similarly, in the synthesis of 2-mercapto-5,6-dihydro-4H-1,3-thiazines, a screening of solvents and bases was performed. nih.gov A mixture of ethanol (B145695) and water was found to be an effective green solvent system, and potassium carbonate (K2CO3) was an efficient base. nih.gov The study also demonstrated that microwave heating generally provided higher yields in shorter reaction times compared to conventional heating. nih.gov These findings highlight the importance of a multi-parameter optimization strategy to achieve high-yielding and environmentally benign syntheses of thiazine derivatives.

Comprehensive Spectroscopic and Structural Elucidation of 2 Ethoxy 5 Methyl 6h 1,3 Thiazine

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis

Detailed high-resolution mass spectrometry (HRMS) data, which is crucial for determining the elemental composition and elucidating the fragmentation pathways of 2-Ethoxy-5-methyl-6H-1,3-thiazine, is not available in the public domain. Such an analysis would typically involve techniques like electron ionization (EI) or electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF, Orbitrap). The resulting data would provide precise mass measurements of the molecular ion and its fragment ions, allowing for the confirmation of the molecular formula (C₇H₁₁NOS) and the identification of characteristic neutral losses and fragment structures.

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

Technique Expected Information Data Availability
HRMS (e.g., ESI-TOF, GC-Orbitrap)Precise mass of the molecular ion ([M]+, [M+H]+, etc.)Not Found
Elemental composition confirmationNot Found
Fragmentation pattern and structural elucidation of fragmentsNot Found

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

A thorough investigation using advanced Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for the complete structural characterization of this compound in solution. However, no published NMR data, including one-dimensional (¹H, ¹³C) or advanced two-dimensional spectra, could be located for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for providing insights into the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons within the ethoxy, methyl, and thiazine (B8601807) ring systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the molecule.

The absence of these spectra in the scientific literature prevents a detailed analysis of the compound's solution-state structure.

Table 2: Expected 2D NMR Correlations for this compound

2D NMR Experiment Expected Correlations Data Availability
COSYCorrelations between protons on the ethoxy group; correlations of the methyl group protons with adjacent ring protons; correlations between protons on the thiazine ring.Not Found
HSQCDirect correlation of each proton to its attached carbon atom.Not Found
HMBCLong-range correlations from the ethoxy protons to the C2 carbon of the thiazine ring; correlations from the methyl protons to the C5 and adjacent carbons of the ring.Not Found
NOESYThrough-space correlations indicating the spatial arrangement of the ethoxy and methyl groups relative to the thiazine ring.Not Found

Solid-State NMR for Crystalline Forms

For the analysis of this compound in its solid, crystalline form, solid-state NMR (ssNMR) would be the technique of choice. It can provide information about polymorphism (the existence of different crystal forms), molecular conformation, and packing in the solid state. No ssNMR studies for this compound have been reported.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule with atomic-level precision. This technique would definitively establish the bond lengths, bond angles, and torsion angles of this compound. Furthermore, it would reveal the absolute stereochemistry if the molecule is chiral and provide detailed insights into the intermolecular interactions that govern the crystal packing. A search for crystallographic data for this compound in databases such as the Cambridge Structural Database (CSD) yielded no results.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, these techniques would be expected to show characteristic bands for C-H, C=N, C-O, C-S, and C-N bonds. However, no experimental FT-IR or Raman spectra for this specific compound are publicly available.

Table 3: Expected Vibrational Spectroscopy Bands for this compound

Functional Group / Bond Expected Wavenumber Range (cm⁻¹) Data Availability
C-H (aliphatic) stretch2850-3000Not Found
C=N stretch1600-1690Not Found
C-O stretch1000-1300Not Found
C-S stretch600-800Not Found

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Conformational Insights (if chiral)

The structure of this compound contains a stereocenter at the C5 position of the thiazine ring, making it a chiral molecule. Chiroptical spectroscopy, such as Circular Dichroism (CD), would be instrumental in determining the enantiomeric purity of a sample and could also provide valuable information about the molecule's conformation in solution. There are currently no published CD spectra or related chiroptical studies for this compound.

Computational and Theoretical Chemistry Studies of 2 Ethoxy 5 Methyl 6h 1,3 Thiazine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to modern computational chemistry. mdpi.comnih.gov DFT methods are used to determine the electron density of a molecule, from which various properties such as energy, structure, and reactivity can be derived. For 2-Ethoxy-5-methyl-6H-1,3-thiazine, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311+G(d,p), would be employed to optimize the molecule's three-dimensional geometry to its lowest energy state. nih.govplos.org This optimized structure is the foundation for all further electronic and reactivity predictions.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

For this compound, the HOMO is expected to be localized primarily around the electron-rich sulfur and nitrogen atoms and the π-system of the thiazine (B8601807) ring. The LUMO would likely be distributed over the same heterocyclic ring, featuring anti-bonding characteristics. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. sciencepublishinggroup.com A smaller gap suggests the molecule is more polarizable and reactive.

From the HOMO and LUMO energies, several reactivity indices can be calculated to quantify the molecule's chemical behavior. Studies on similar thiazole (B1198619) derivatives demonstrate the calculation of these descriptors. researchgate.netnih.gov

Illustrative Table of Reactivity Indices for a Thiazine Derivative:

Parameter Formula Description
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Ionization Potential (I) -EHOMOEnergy required to remove an electron.
Electron Affinity (A) -ELUMOEnergy released when an electron is added.
Electronegativity (χ) (I + A) / 2The power of an atom to attract electrons.
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η)Reciprocal of hardness, indicates high reactivity.
Electrophilicity Index (ω) χ² / (2η)A measure of the electrophilic power of a molecule.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is invaluable for predicting how a molecule will interact with other charged species, such as reactants or biological receptors. The MEP map uses a color spectrum to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). youtube.com Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP map would likely show significant negative potential (red) around the nitrogen and sulfur atoms due to their lone pairs of electrons, identifying them as primary sites for electrophilic attack. mdpi.comresearchgate.net The hydrogen atoms of the methyl and ethoxy groups would exhibit positive potential (blue), making them susceptible to interaction with nucleophiles. Such analyses are crucial for understanding non-covalent interactions and predicting sites of hydrogen bonding. researchgate.net

Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for confirming the identity and structure of synthesized compounds.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are performed using methods like the Gauge-Independent Atomic Orbital (GIAO). mdpi.com These calculations, often conducted for both the gas phase and in a simulated solvent, can predict the chemical shifts of each unique proton and carbon atom in the molecule. For this compound, distinct signals would be predicted for the protons and carbons of the ethoxy group, the methyl group, and the thiazine ring. Comparing these predicted spectra with experimental data helps validate the molecular structure. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). mdpi.comnih.gov The calculation yields the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These absorptions correspond to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. For a thiazine derivative, these calculations would likely predict π → π* and n → π* transitions associated with the heterocyclic ring. mdpi.comnih.gov

Illustrative Table of Predicted Vibrational Frequencies:

Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-H Stretch (aliphatic)2950-3050
C=N Stretch1620-1660
C-O Stretch1050-1150
C-S Stretch600-750

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics in Solution

While quantum chemical calculations typically model a molecule in a vacuum or with an implicit solvent, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time in an explicit solvent environment. nih.govyoutube.comyoutube.com MD simulations are governed by classical mechanics and use force fields to describe the interactions between atoms. youtube.com

For this compound, an MD simulation would place the molecule in a box of solvent molecules (e.g., water or an organic solvent) and simulate their movements over nanoseconds. This allows for the study of:

Conformational Stability: The 6H-1,3-thiazine ring is not planar. MD simulations can explore the different possible conformations (e.g., chair, boat) and determine their relative stabilities and the energy barriers for interconversion. acs.org

Solvent Effects: The simulation explicitly models the interactions between the solute and solvent molecules, showing how solvent shells form and how hydrogen bonds or other non-covalent interactions influence the molecule's conformation and dynamics.

Flexibility: The simulation reveals the flexibility of different parts of the molecule, such as the rotation of the ethoxy and methyl groups.

Transition State Calculations and Elucidation of Reaction Mechanisms

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface that connects reactants to products, chemists can identify the transition state—the highest energy point along the reaction pathway. ucsb.eduyoutube.com

For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT calculations can be used to:

Locate Transition State Structures: Algorithms can find the specific geometry of the transition state, which represents the energy barrier that must be overcome for the reaction to occur. ucsb.edu

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. vanderbilt.edu

Verify Reaction Pathways: By following the vibrational mode with an imaginary frequency at the transition state, chemists can confirm that the located structure indeed connects the desired reactants and products. youtube.com Studies on the formation of other thiazine rings have used these methods to validate proposed mechanisms, such as those involving intramolecular cyclization. vanderbilt.edu

Theoretical Studies on Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, are crucial for understanding the properties of molecular solids and biological interactions. mdpi.comnih.gov Theoretical methods can identify and quantify these forces.

In the context of this compound, computational studies could analyze:

Dimerization and Aggregation: Calculations can determine the most stable arrangement of two or more molecules, revealing the specific non-covalent interactions (e.g., C-H···N or C-H···S hydrogen bonds, π-π stacking between thiazine rings) that hold them together. researchgate.netscielo.org.mx

Crystal Packing: By analyzing intermolecular forces, it is possible to predict how molecules will arrange themselves in a crystal lattice. Hirshfeld surface analysis is a common technique used to visualize and quantify these interactions in a crystal structure. nih.gov

Interaction with Biological Targets: If the molecule were to be studied as a potential drug, these methods would be essential for understanding its binding to a protein or enzyme active site, where non-covalent interactions are paramount. nih.gov

Chemical Reactivity and Derivatization of the 2 Ethoxy 5 Methyl 6h 1,3 Thiazine Scaffold

Electrophilic and Nucleophilic Substitution Reactions on the Thiazine (B8601807) Ring

The reactivity of the 6H-1,3-thiazine ring towards substitution reactions is dictated by the interplay of its constituent atoms and substituents. The ring contains an endocyclic imine-like C=N bond and an enamine-like C=C double bond, creating distinct electronic properties. The 2-ethoxy group, being an electron-donating group, is expected to increase the electron density of the ring system, particularly at the C4 and C6 positions, making them more susceptible to electrophilic attack. Conversely, the C2 position, bonded to an electronegative nitrogen and the ethoxy group's oxygen, presents a potential site for nucleophilic attack.

While direct electrophilic substitution on the 2-alkoxy-1,3-thiazine ring is not extensively documented, the general principles of heterocyclic chemistry suggest that reactions such as halogenation, nitration, or Friedel-Crafts acylation could potentially occur at the electron-rich C4 position.

Nucleophilic attack is a more commonly observed reaction pattern for related heterocyclic systems. For instance, in 1,2,3-triazines, nucleophiles like thiophenoxide have been shown to add to the ring at the C6 position. nih.gov In the case of 6-imino-6H-1,3-thiazine derivatives, treatment with bases can lead to rearrangement rather than simple substitution, indicating the high reactivity of the ring towards nucleophiles. tandfonline.com Nucleophilic substitution of a leaving group at the C2 position is also a plausible transformation, providing a route to various 2-substituted thiazine derivatives.

Functionalization of the Ethoxy and Methyl Moieties

The peripheral ethoxy and methyl groups on the 2-Ethoxy-5-methyl-6H-1,3-thiazine scaffold offer additional sites for chemical modification.

Ethoxy Group: The 2-ethoxy group can be functionalized primarily through ether cleavage. Acid-catalyzed cleavage, for example with strong acids like HBr, is a standard method to convert ethyl ethers into the corresponding alcohol (or in this case, a thiazinone tautomer) and ethyl bromide. chegg.com This transformation would provide a key intermediate, a 2-hydroxy-1,3-thiazine derivative (which would likely exist as the more stable 1,3-thiazin-2-one), allowing for further derivatization at this position.

Methyl Group: The C5-methyl group is a potential site for functionalization through free-radical reactions. Halogenation, particularly with N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, could introduce a bromine atom, yielding a 5-(bromomethyl) derivative. This versatile intermediate could then undergo various nucleophilic substitution reactions to introduce a wide range of functional groups.

Ring-Opening and Rearrangement Reactions

The 1,3-thiazine ring system is susceptible to several types of ring-opening and rearrangement reactions, often triggered by acid, base, or light. These reactions can lead to the formation of different heterocyclic or acyclic structures.

One notable transformation is the Dimroth rearrangement , observed in 6-imino-6H-1,3-thiazines. Under basic conditions, these compounds can rearrange to form the more thermodynamically stable 4-thioxopyrimidines. tandfonline.com This suggests that the this compound, if converted to a 2-imino derivative, could undergo a similar rearrangement.

Acid-catalyzed rearrangements are also known. For example, 2-amino-1,3,4-thiadiazines, a related heterocyclic system, undergo rearrangement in strong acid to form 2-thiazolimines through a mechanism proposed to involve a transannular nucleophilic attack. rsc.org

Skeletal rearrangements leading to ring expansion have been documented. In a notable example, imidazo[4,5-e]thiazolo[2,3-c] rsc.orgtandfonline.comrsc.orgtriazines undergo a base-induced rearrangement where the thiazolidine (B150603) ring expands to a 1,3-thiazine ring. nih.gov Furthermore, photochemical irradiation provides another pathway for rearrangement, with 1,3-thiazines being converted to 1,3-thiazetidines. rsc.org

The table below summarizes key rearrangement reactions involving the 1,3-thiazine core or related structures.

Starting Material ClassConditionsProduct ClassReference
6-Imino-6H-1,3-thiazinesBase (e.g., NaOH, secondary amines)4-Thioxopyrimidines tandfonline.com
2-Amino-1,3,4-thiadiazinesStrong Acid (e.g., HCl)3-Amino-2-thiazolimines rsc.org
Imidazo-thiazolo-triazinesBase (KOH in methanol)Imidazo-thiazino-triazines nih.gov
1,3-ThiazinesPhotochemical (hν)1,3-Thiazetidines rsc.org

Cycloaddition and Heteroannulation Reactions Involving the Thiazine Core

Cycloaddition and heteroannulation reactions are powerful methods for constructing the 1,3-thiazine ring and for building more complex fused heterocyclic systems.

[4+2] Cycloadditions (Diels-Alder Type Reactions): The 1,3-thiazine ring itself can be synthesized via a [4+2] cycloaddition. The reaction between 1-thia-3-azabutadienes and various dienophiles, such as methyl acrylate, can yield 6H-1,3-thiazines. tandfonline.com High-pressure conditions have been shown to favor this cyclocondensation, making it a selective method for preparing 2-heterosubstituted 6H-1,3-thiazines. tandfonline.com Intramolecular versions of this reaction are also powerful, allowing for the one-pot synthesis of annulated thiazines from N-(trimethylsilyl)imines and isothiocyanates, which form a 1-thia-3-azadiene intermediate that subsequently cyclizes. acs.orgacs.org While the 1,3-thiazine ring itself is relatively electron-rich and thus not a typical diene for inverse-electron-demand Diels-Alder (IEDDA) reactions, related nitrogen heterocycles like triazines are well-known to participate in such reactions. nih.govnih.gov

Heteroannulation Reactions: The 1,3-thiazine scaffold can be incorporated into fused ring systems through various annulation strategies. A one-step, three-component reaction between a 2-amino-4H-1,3-thiazin-4-one derivative, an isocyanide, and a dialkyl acetylenedicarboxylate (B1228247) can efficiently produce fused pyrimido[2,1-b] tandfonline.comacs.orgthiazine structures. nih.gov Similarly, a Biginelli-type reaction of thioureas, an aldehyde, and a cyanoketone (B1222219) can lead to a one-step fusion of 1,3-thiazine and pyrimidine (B1678525) cycles. nih.gov

Synthesis and Characterization of Novel Derivatives with Modified Substituents

A wide array of 1,3-thiazine derivatives have been synthesized, highlighting the versatility of this scaffold. These syntheses often involve the cyclization of acyclic precursors.

A common method involves the condensation of chalcones (α,β-unsaturated ketones) with thiourea (B124793) in the presence of a base like potassium hydroxide. nih.gov Another approach is the reaction of acrylonitriles with arylthioamides in the presence of acid to yield 6-imino-6H-1,3-thiazine salts. tandfonline.com Furthermore, reactions of perfluorinated isothiocyanates with N-nucleophiles can lead to thiourea derivatives that undergo intramolecular cyclization to form 2-dialkylamino-6H-1,3-thiazines upon treatment with a base. researchgate.net

The following table presents examples of synthetic methods used to generate substituted 1,3-thiazine derivatives.

PrecursorsReagents/ConditionsProduct TypeReference
Chalcones, Thioureaaq. KOH, Ethanol (B145695)2-Imino-4,6-diaryl-6H-1,3-thiazines nih.gov
Acrylonitriles, ArylthioamidesAcetic Acid, Perchloric Acid6-Imino-6H-1,3-thiazine perchlorates tandfonline.com
1-Thia-3-azabutadienes, MethylacrylateHigh Pressure (12-15 kbar)2-Heterosubstituted-6H-1,3-thiazines tandfonline.com
N-(trimethylsilyl)imines, IsothiocyanatesHeat (90 °C)Annulated Thiazines acs.org
Perfluoro-isothiocyanate, AminesBase (K₂CO₃ or Et₃N)2-Dialkylamino-6H-1,3-thiazines researchgate.net
2-Amino-4H-1,3-thiazin-4-ones, Isocyanides, AcetylenedicarboxylatesDichloromethanePyrimido[2,1-b] tandfonline.comacs.orgthiazine-dicarboxylates nih.gov

Characterization of these novel derivatives is typically accomplished using standard spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their structures. tandfonline.comnih.govresearchgate.net

Investigation of Tautomeric Forms and Isomerization

The 1,3-thiazine scaffold can exhibit various forms of isomerism and tautomerism, which are crucial for understanding its reactivity and biological function.

Structural Isomerism: Thiazine exists as three structural isomers depending on the relative positions of the sulfur and nitrogen atoms: 1,2-thiazine, 1,3-thiazine, and 1,4-thiazine.

Tautomerism: For the this compound scaffold, several tautomeric forms could be considered, especially in derivatives. If the ethoxy group at C2 were replaced by an amino group, prominent amino-imino tautomerism would exist. Even with the ethoxy group, ring-chain tautomerism is a possibility under certain conditions, although less common for a stable six-membered ring. More relevant is the tautomerism of functionalized derivatives. For instance, 6-imino-6H-1,3-thiazines can exist in equilibrium with their free base form, which could have different tautomeric possibilities. tandfonline.com The rearrangement of 2-amino-1,3,4-thiadiazines reaches an equilibrium with the product thiazolimines, demonstrating an acid-catalyzed isomerization process. rsc.org The puckering of the saturated thiazinane ring can also differ, with studies showing both half-chair and boat conformations depending on the substitution pattern. nih.gov These conformational isomers can influence the molecule's reactivity and interactions.

Advanced Applications and Theoretical Utilities of 2 Ethoxy 5 Methyl 6h 1,3 Thiazine and Its Derivatives

Role as a Key Intermediate in Complex Organic Synthesis

The 1,3-thiazine framework is a valuable building block in the synthesis of more complex molecules due to its inherent reactivity and the presence of multiple functionalization points. pharmacophorejournal.com Derivatives of 1,3-thiazine serve as crucial intermediates in various organic transformations, including condensation reactions, cycloadditions, and ring transformations, to produce a wide array of heterocyclic compounds. pharmacophorejournal.comresearchgate.net

The synthesis of the 1,3-thiazine ring itself can be achieved through several methods. A common approach involves the cyclocondensation of chalcones (α,β-unsaturated ketones) with thiourea (B124793) in the presence of a base. researchgate.net For instance, substituted chalcones, prepared through a Claisen-Schmidt condensation of acetophenones and aromatic aldehydes, can react with thiourea to form 1,3-thiazine derivatives. researchgate.net Another powerful method is the gold-catalyzed intramolecular hydrothiolation/cyclization of butynyl-thiourea derivatives, which provides excellent yields of 1,3-thiazines under mild conditions. acs.org

Once formed, the 2-Ethoxy-5-methyl-6H-1,3-thiazine structure offers several sites for further chemical modification. The ethoxy group at the 2-position can act as a leaving group, the double bond within the ring can undergo various addition reactions, and the methyl group at the 5-position can be a site for further functionalization. These characteristics make it a versatile intermediate for constructing complex molecular architectures, such as those found in pharmaceuticals and other biologically active compounds. nih.govnih.gov For example, 1,3-thiazine derivatives are precursors for synthesizing fused heterocyclic systems like pyrimido[2,1-b] rsc.orgnih.govthiazines through multi-component reactions. nih.gov The N-C-S linkage within the thiazine (B8601807) ring is a key structural motif in many biologically active molecules, including certain antibiotics. actascientific.com

Potential in Materials Science and Polymer Chemistry

The unique structural and electronic properties endowed by the sulfur and nitrogen heteroatoms in the thiazine ring suggest significant potential for its derivatives in the field of materials science.

The incorporation of heterocyclic structures into polymer backbones is a well-established strategy for developing materials with enhanced properties. The 1,3-thiazine ring is a promising candidate for creating novel polymers and resins. Analogous to benzoxazines, which are widely used in high-performance thermosets, benzothiazines have been synthesized and polymerized for the first time, demonstrating their potential. rsc.orgresearchgate.net

The resulting polybenzothiazines, derived from bis-thiazine monomers, exhibit excellent thermal properties as confirmed by thermogravimetric analysis (TGA). rsc.orgresearchgate.net The presence of the sulfur atom in the polymer structure is anticipated to confer unique advantages over their oxygen-containing polybenzoxazine counterparts, such as higher flame retardancy and improved adhesion to metal substrates. rsc.org

Theoretically, this compound could be functionalized to create difunctional monomers suitable for polymerization. The ring-opening polymerization (ROP) of such monomers could lead to highly cross-linked polymer networks. The ethoxy and methyl groups on the thiazine ring would influence the reactivity of the monomer and the properties of the final polymer, such as its solubility, thermal stability, and mechanical strength.

Table 1: Comparison of Heterocyclic Monomers for Polymer Synthesis This table is generated based on theoretical and analogous data.

Monomer TypeKey HeteroatomsPotential Polymerization MethodAnticipated Polymer Properties
BenzoxazineNitrogen, OxygenThermal Ring-Opening PolymerizationHigh thermal stability, good mechanical properties
Benzothiazine Nitrogen, Sulfur Thermal Ring-Opening Polymerization Excellent thermal stability, potential for high flame retardancy, good metal adhesion rsc.orgresearchgate.net
Functionalized 1,3-Thiazine Nitrogen, Sulfur Ring-Opening Polymerization, Polycondensation Tunable properties based on substituents (e.g., ethoxy, methyl), potential for functional resins

The electronic characteristics of heterocyclic compounds are central to their application in functional materials, particularly in optoelectronics. The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that determine a molecule's ability to transport charge carriers and interact with light.

Computational studies on thiazine isomers have provided insight into their electronic properties. The HOMO and LUMO energy levels, and consequently the energy gap, vary depending on the arrangement of the heteroatoms within the ring. researchgate.net For instance, 1,3-Thiazine has been calculated to have a maximum electrophilicity index among its isomers, suggesting a strong ability to accept electrons. researchgate.net

These properties are fundamental to the design of organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The this compound molecule, with its specific substitution pattern, would possess a unique set of electronic properties. The electron-donating ethoxy group and the methyl group would influence the HOMO/LUMO energy levels, allowing for the fine-tuning of the material's optoelectronic characteristics for specific applications.

Table 2: Calculated Frontier Orbital Energies for Thiazine Isomers Data from computational studies on parent thiazine structures.

Thiazine Isomer HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
1,2-Thiazine -4.65 -1.03 3.62
1,3-Thiazine -6.06 -1.22 4.84
1,4-Thiazine -7.18 -0.13 7.05

Source: researchgate.net

Theoretical Exploration in Agrochemical Research

Heterocyclic compounds containing nitrogen and sulfur are a cornerstone of modern agrochemical research, with many commercial products based on these scaffolds. pharmacophorejournal.combiointerfaceresearch.com The 1,3-thiazine structure is of theoretical interest for the development of new active ingredients. acs.org

The biological activity of many agrochemicals is linked to their ability to inhibit specific enzymes or disrupt critical metabolic pathways in target organisms. For 1,3-thiazine derivatives, several mechanistic hypotheses can be proposed based on the activity of related compounds.

One plausible mechanism of action for herbicidal activity is the inhibition of photosynthesis. Certain thiadiazole derivatives are known to exert their herbicidal effects by disrupting electron transport and photophosphorylation in chloroplasts. researchgate.net A substituted 1,3-thiazine could theoretically bind to components of the photosynthetic apparatus, interrupting energy production and leading to plant death.

Another potential target is the enzyme protoporphyrinogen (B1215707) oxidase (PPO). PPO inhibitors are a known class of herbicides, and many contain heterocyclic rings. nih.gov The uracil (B121893) skeleton, for example, is a key feature in some PPO-inhibiting herbicides. nih.gov It is conceivable that a 1,3-thiazine derivative could be designed to fit into the active site of the PPO enzyme, blocking its function and causing the accumulation of phototoxic intermediates.

For fungicidal activity, the N-C-S linkage present in the 1,3-thiazine ring is a crucial pharmacophore. actascientific.combiointerfaceresearch.com This motif is found in cephalosporin (B10832234) antibiotics, which target cell wall synthesis. actascientific.com A similar mechanism could be hypothesized for antifungal action, where a 1,3-thiazine derivative interferes with the biosynthesis of essential components of the fungal cell wall or membrane.

Structure-Activity Relationship (SAR) studies are essential for the rational design of new agrochemicals. These studies aim to correlate a molecule's chemical structure with its biological activity. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools in this process. nih.gov

For 1,3-thiazine derivatives, a QSAR study would involve synthesizing a library of analogues of this compound with variations at different positions of the ring and its substituents. The biological activity of these compounds would then be measured and correlated with calculated molecular descriptors (e.g., electronic properties, steric factors, hydrophobicity).

For example, studies on other heterocyclic herbicides have shown that the type and position of substituents on the aromatic ring play a critical role in determining herbicidal activity and crop selectivity. mdpi.com In the case of this compound, a computational SAR study might explore:

The effect of the 2-alkoxy group: Varying the length and branching of the alkyl chain could impact the molecule's solubility and its ability to penetrate biological membranes.

The effect of the 5-substituent: Replacing the methyl group with other alkyl or aryl groups would alter the steric and electronic profile of the molecule, influencing its binding to a target enzyme.

Table 3: Theoretical SAR Exploration for Agrochemical Design This table presents a hypothetical framework for a computational SAR study.

Structural Modification on 1,3-Thiazine Core Molecular Descriptors to Analyze Potential Impact on Activity
Varying the R-group at C2 (e.g., from ethoxy to propoxy) Lipophilicity (LogP), Steric hindrance (Taft's Es) May affect membrane permeability and transport to the target site.
Varying the R-group at C5 (e.g., from methyl to ethyl, phenyl) Molecular weight, Shape indices, Electronic effects (Hammett constants) Could alter the binding affinity to a hypothetical enzyme active site.

By building and validating such computational models, researchers can prioritize the synthesis of the most promising candidates, accelerating the discovery process for new agrochemicals. nih.govnih.gov

Ligand Design for Metal Coordination Complexes (theoretical aspects, no clinical)

The 1,3-thiazine scaffold, a key feature of this compound, presents significant potential for the design of novel ligands for metal coordination complexes. The presence of nitrogen and sulfur heteroatoms in the ring provides potential coordination sites for metal ions. The theoretical design of such ligands leverages the specific electronic and steric properties of the thiazine ring and its substituents.

Derivatives of 1,3-thiazine have been successfully used to form stable metal complexes. For instance, a hydrazone derivative of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione acts as a deprotonated, dibasic tridentate ligand, coordinating with metal ions through its phenolate (B1203915) oxygen, azomethine nitrogen, and thiolate sulfur (ONS) atoms. nih.gov This known coordination behavior allows for theoretical extrapolation to this compound. By introducing appropriate functional groups, this molecule could be engineered to act as a bidentate or tridentate ligand.

The nitrogen and sulfur atoms within the 6H-1,3-thiazine ring are the primary theoretical points of coordination. The lone pair of electrons on the sulfur atom and the nitrogen atom can form coordinate bonds with a variety of transition metals. Based on studies of similar thiazine derivatives, potential metal ions for complexation include Cu(II), Ni(II), Co(II), Cr(III), Cd(II), Zn(II), and VO(IV). nih.gov The resulting coordination complexes would exhibit specific geometries depending on the metal ion and the coordination environment. For example, studies on related structures have shown geometries ranging from square planar (Cu(II)) and tetrahedral (Co(II), Zn(II)) to octahedral (Ni(II), Cr(III)). nih.gov The ethoxy and methyl substituents on the ring would influence the steric hindrance and solubility of the resulting metal complexes, allowing for fine-tuning of their physical and chemical properties.

Theoretical Drug Design Principles and Pharmacophore Modeling

Theoretical drug design for compounds based on the this compound scaffold relies on pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. These computational techniques are essential in the early stages of drug discovery to predict the biological activity of novel molecules and to optimize lead compounds.

A pharmacophore model for a derivative of this compound would identify the essential structural features required for molecular interaction with a biological target. Key features would include:

Hydrogen Bond Acceptors: The nitrogen atom in the thiazine ring and the oxygen atom of the ethoxy group.

Hydrophobic Features: The methyl group and the ethyl part of the ethoxy group.

Positive/Negative Ionizable Features: The core ring structure could be modified to include ionizable groups to enhance interactions with specific amino acid residues in a target protein.

The thiazole (B1198619) scaffold, which is structurally related to thiazine, is recognized as a valuable component in the development of synthetic drug candidates. nih.gov This underscores the potential of the 1,3-thiazine ring as a core structure in medicinal chemistry.

In silico screening is a computational method used to search large libraries of virtual compounds to identify molecules that are likely to bind to a drug target, typically a protein or enzyme. mdpi.com For this compound, this process would involve creating a virtual library of its derivatives with diverse substituents.

The steps in a typical virtual screening and ligand design workflow would be:

Target Identification: A specific protein target (e.g., an enzyme like carbonic anhydrase) is chosen. nih.gov

Library Generation: A virtual library of compounds based on the this compound scaffold is computationally generated.

Molecular Docking: Each compound in the virtual library is "docked" into the active site of the target protein using software like Glide or PyRx. nih.govmdpi.com This process simulates the binding of the ligand to the protein and calculates a "docking score," which estimates the binding affinity. nih.govnih.gov

Hit Identification and Optimization: Compounds with the most promising docking scores are identified as "hits." nih.gov These hits can then be further optimized by modifying their structure to improve binding affinity and other desirable properties. Molecular dynamics simulations can then be used to confirm the stability of the ligand-protein complex over time. nih.gov

This approach accelerates the drug discovery process by prioritizing the synthesis and experimental testing of compounds with the highest predicted activity, thereby reducing costs and time. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com In the context of this compound derivatives, QSAR models would be developed to predict their potential biological activity based on calculated molecular descriptors.

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. mdpi.com For QSAR studies, quantum chemical descriptors are particularly valuable as they provide insight into the electronic properties of the molecules. These descriptors are calculated using quantum mechanical methods. researchgate.netnih.gov A robust QSAR model can be built using techniques like multiple linear regression (MLR) or artificial neural networks (ANN) to correlate these descriptors with experimental activity. nih.gov

The quality and predictive power of a QSAR model are assessed by statistical parameters such as the regression coefficient (R²) and the cross-validation coefficient (Q²). jocpr.comresearchgate.net A high R² value (e.g., > 0.9) indicates a strong correlation between the descriptors and the activity, suggesting the model is reliable for predicting the activity of new, unsynthesized compounds. researchgate.net

A selection of key quantum chemical descriptors and their relevance in theoretical QSAR studies for thiazine derivatives are detailed in the table below.

Descriptor CategoryDescriptor NameAbbreviationTheoretical Significance in QSARSource
Electronic Properties Highest Occupied Molecular Orbital EnergyEHOMORelates to the ability of a molecule to donate electrons; important for reactions with electrophiles. jocpr.comnih.gov
Lowest Unoccupied Molecular Orbital EnergyELUMORelates to the ability of a molecule to accept electrons; important for reactions with nucleophiles. jocpr.comnih.gov
HOMO-LUMO Energy GapΔEIndicates chemical reactivity and stability of the molecule. researchgate.net
ElectronegativityχMeasures the power of an atom or group to attract electrons towards itself. jocpr.com
Absolute HardnessηMeasures the resistance to change in the electron distribution or charge transfer. jocpr.com
Electrophilicity IndexωQuantifies the global electrophilic nature of a molecule. researchgate.net
Thermodynamic Properties Heat of FormationΔHfRepresents the total energy of the molecule; can be a strong predictor of biological activity. jocpr.comijsr.net
Total EnergyEtotalThe sum of all electronic and nuclear energies in the molecule at 0 K. jocpr.com
Steric Properties Steric EnergyEstericReflects the strain within a molecule due to non-bonded interactions; influences how a molecule fits into a binding site. jocpr.com
Molecular WeightMWA basic descriptor related to the size of the molecule. nih.gov

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Strategies for Enantioselective Access

The synthesis of chiral molecules is a paramount objective in modern organic chemistry, particularly for pharmaceutical applications where a specific enantiomer often dictates therapeutic efficacy. Currently, the synthesis of 2-Ethoxy-5-methyl-6H-1,3-thiazine does not typically address stereochemistry. Future research should prioritize the development of asymmetric synthetic routes to access enantiomerically pure forms of this compound.

The exploration of chiral catalysts, such as those based on transition metals or organocatalysts, could provide a direct and efficient means to introduce chirality. mdpi.com For instance, chiral thioureas have emerged as powerful hydrogen-bond donors in asymmetric catalysis and could be investigated for their ability to control the stereochemical outcome of reactions leading to the 1,3-thiazine ring system. mdpi.com The development of diastereoselective approaches, possibly utilizing chiral auxiliaries derived from natural products, also presents a viable strategy. rsc.org The first synthesis of chiral 1,4-thiazinone derivatives highlights the feasibility of creating stereochemically defined thiazine (B8601807) cores. researchgate.net Adapting such methodologies to the 1,3-thiazine framework of this compound would be a significant step forward.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Property Forecasting

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and drug discovery. nih.govengineering.org.cn These powerful computational tools can be leveraged to accelerate the exploration of this compound and its derivatives.

Reaction Prediction: ML models can be trained on vast datasets of chemical reactions to predict the outcomes of novel transformations. nih.goveurekalert.org For this compound, this could involve predicting the regioselectivity and stereoselectivity of reactions, identifying potential side products, and optimizing reaction conditions for higher yields. nih.gov This predictive capability would significantly reduce the experimental effort required to explore the chemical space around this thiazine derivative.

Property Forecasting: The biological activity and physicochemical properties of a molecule are intrinsically linked to its structure. ML algorithms can be used to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. nih.govacs.org By training these models on data from known thiazine derivatives, it would be possible to forecast the potential biological activities (e.g., antimicrobial, anti-inflammatory) and properties (e.g., solubility, toxicity) of novel analogs of this compound before their synthesis. nih.govresearchgate.net This would enable a more targeted and efficient approach to designing new molecules with desired characteristics.

AI/ML Application Potential Impact on this compound Research
Reaction Outcome PredictionFaster optimization of synthetic routes, reduced waste, and discovery of novel reactions. eurekalert.org
Retrosynthesis PlanningAutomated design of synthetic pathways to the target molecule and its analogs. engineering.org.cn
Property Forecasting (QSAR/QSPR)Prioritization of synthetic targets with high predicted biological activity and favorable drug-like properties. nih.govresearchgate.net
De Novo Drug DesignGeneration of novel thiazine structures with optimized properties based on learned chemical patterns.

Exploration of Novel Reactivity Patterns and Cascade Transformations

Expanding the synthetic utility of this compound requires a deep understanding of its reactivity. Future research should focus on uncovering novel reactivity patterns and developing cascade reactions that can rapidly build molecular complexity.

The 1,3-thiazine ring contains multiple reactive sites, including the C=N bond, the sulfur atom, and the enamine-like double bond. Investigating the reactivity of these sites with a diverse range of electrophiles and nucleophiles could lead to the discovery of new functionalization strategies. For instance, cycloaddition reactions involving the diene system of the thiazine ring could provide access to complex polycyclic structures.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient approach to complex molecule synthesis. rsc.orgnih.gov Designing cascade sequences that incorporate the 1,3-thiazine core of this compound could lead to the rapid assembly of novel heterocyclic frameworks with potential biological relevance. One-pot, three-component reactions for the synthesis of fused thiazine derivatives have already been reported, demonstrating the feasibility of such strategies. nih.gov

Design and Synthesis of Bio-inspired Thiazine Architectures

Nature often provides the inspiration for the design of novel bioactive molecules. The 1,3-thiazine scaffold is present in some natural products and is a key component of the cephalosporin (B10832234) class of antibiotics. nih.govnih.gov Future research should focus on the design and synthesis of bio-inspired architectures based on the this compound core.

This could involve incorporating structural motifs from known natural products or designing molecules that mimic the three-dimensional shape of biological targets. By strategically modifying the substituents on the thiazine ring, it may be possible to create new compounds that interact with specific biological pathways. The synthesis of such bio-inspired molecules would not only expand the chemical diversity of thiazine derivatives but also increase the likelihood of discovering new therapeutic agents.

Advanced Spectroscopic Probes for Real-time Mechanistic Studies

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Advanced spectroscopic techniques can provide invaluable insights into the transient intermediates and transition states that govern chemical reactions.

The application of in situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can allow for the real-time monitoring of reactions involving this compound. spectroscopyonline.comnih.govresearchgate.netwiley.comyoutube.com This would enable the identification of reaction intermediates and provide kinetic data that can be used to elucidate reaction mechanisms. For example, monitoring the gold-catalyzed formation of 1,3-thiazine derivatives has revealed the existence of different tautomers in solution and in the solid state. acs.org

Computational studies, in conjunction with experimental spectroscopic data, can provide a detailed picture of the reaction landscape. researchgate.netmdpi.com Techniques such as two-dimensional NMR spectroscopy can be particularly useful for elucidating the complex structures of reaction products and intermediates. iitm.ac.in

Spectroscopic Technique Information Gained
In Situ FTIR SpectroscopyReal-time monitoring of functional group transformations, reaction kinetics. youtube.com
In Situ NMR SpectroscopyIdentification of intermediates, determination of reaction pathways and kinetics. researchgate.net
2D NMR (COSY, HSQC, HMBC)Unambiguous structural elucidation of products and complex intermediates. iitm.ac.in
Mass Spectrometry (e.g., ESI-MS)Detection of transient species and reaction intermediates.

Expansion of Theoretical Applications in Emerging Fields

The application of theoretical and computational chemistry is not limited to reaction prediction. These methods can be used to explore the potential of this compound and its derivatives in a variety of emerging fields.

Materials Science: The electronic properties of heterocyclic compounds make them attractive candidates for applications in materials science. researchgate.net Theoretical calculations could be used to predict the electronic and optical properties of polymers and other materials incorporating the this compound unit. This could lead to the development of new organic semiconductors, dyes, or nonlinear optical materials. rsc.org

Drug Discovery: Computational docking studies can be used to predict the binding affinity of this compound derivatives to specific biological targets, such as enzymes or receptors. nih.govactascientific.comactascientific.com This can help to identify promising candidates for further experimental investigation and guide the design of more potent and selective inhibitors. researchgate.net

Q & A

Q. What are the common synthetic routes for 2-Ethoxy-5-methyl-6H-1,3-thiazine and its derivatives?

The synthesis typically involves multi-step reactions, such as cyclization of thiourea derivatives or dehydrosulfurization using agents like iodine and triethylamine. For example, derivatives can be synthesized via:

  • Cyclocondensation : Reacting β-amino acids with carbon disulfide or thiols under basic conditions (e.g., NaOH) .
  • Substitution reactions : Introducing ethoxy and methyl groups via alkylation or nucleophilic substitution, often requiring controlled pH and temperature .
  • Oxidation/Reduction : Modifying sulfur-containing precursors (e.g., sulfoxides or thiones) using oxidizing agents like H₂O₂ or reducing agents like NaBH₄ .

Key Methodological Tip : Monitor reaction progress using TLC and purify intermediates via column chromatography. Confirm yields via melting point analysis and NMR .

Q. How can the structural integrity of this compound derivatives be confirmed?

Use a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Identify proton environments (e.g., ethoxy CH₃CH₂O at δ ~1.3–1.5 ppm for CH₃ and δ ~3.5–4.0 ppm for CH₂) and carbon backbone .
  • IR Spectroscopy : Detect functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-O-C at ~1200 cm⁻¹) .
  • Mass Spectrometry (HRMS/ESI-MS) : Confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography (if crystalline) : Resolve ambiguous stereochemistry .

Q. What are the primary biological activities associated with 1,3-thiazine derivatives?

1,3-Thiazines exhibit diverse bioactivities, including:

  • Antimicrobial : Assess via MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains .
  • Anticancer : Screen using cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., MCF-7, HeLa) .
  • Antitubercular : Evaluate via inhibition of Mycobacterium tuberculosis H37Rv in microplate Alamar Blue assays .

Note : Bioactivity varies significantly with substituents. For example, bulky aryl groups enhance antitumor activity, while electron-withdrawing groups improve antimicrobial potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Critical parameters include:

  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .
  • Temperature : Maintain 60–80°C for dehydrosulfurization to avoid side products .
  • Reaction Time : Monitor via TLC; prolonged heating (>12 hrs) may degrade sensitive intermediates .

Example : In a synthesis of dihydro-1,3-thiazines, yields increased from 65% to 89% by replacing H₂O with anhydrous MeOH and optimizing stoichiometry .

Q. How should researchers resolve contradictions in reported bioactivity data for 1,3-thiazine derivatives?

Contradictions often arise from:

  • Substituent effects : Compare analogs with identical scaffolds but varying substituents (e.g., methyl vs. phenyl) .
  • Assay conditions : Standardize protocols (e.g., cell line viability, incubation time) to minimize variability .
  • Structural confirmation : Re-evaluate compound purity and stereochemistry; impurities >5% can skew results .

Case Study : A compound reported as inactive in MIC assays showed IC₅₀ = 8.2 µM against Staphylococcus aureus after repurification via preparative HPLC .

Q. What experimental strategies are effective for studying structure-activity relationships (SAR) in 1,3-thiazines?

  • Parallel synthesis : Prepare a library of analogs with systematic substituent variations (e.g., alkyl, aryl, halogen) .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like dihydrofolate reductase .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using software like Schrödinger .

Data-Driven Example : SAR analysis of 9a-9q derivatives revealed that 2-aminothiazine analogs with cyclohexyl groups had 4-fold higher antitumor activity than methyl-substituted analogs .

Q. How can overlapping NMR signals in 1,3-thiazine derivatives be resolved?

  • 2D NMR (COSY, HSQC) : Differentiate coupled protons and assign carbons unambiguously .
  • Variable Temperature NMR : Reduce signal broadening caused by conformational exchange .
  • Deuteration : Replace exchangeable protons (e.g., NH) with deuterium to simplify spectra .

Example : Overlapping signals at δ 2.1–2.5 ppm (CH₃ and CH₂ groups) in compound 9l were resolved using HSQC, confirming methylene protons adjacent to sulfur .

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